Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate
Brand Name: Vulcanchem
CAS No.: 124391-91-9
VCID: VC20833564
InChI: InChI=1S/C20H20N2O6.Na/c1-3-17(23)21-14-9-10-15(20(27)28-4-2)16(11-14)22-18(24)12-5-7-13(8-6-12)19(25)26;/h5-11H,3-4H2,1-2H3,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1
SMILES: CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+]
Molecular Formula: C20H19N2NaO6
Molecular Weight: 406.4 g/mol

Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate

CAS No.: 124391-91-9

Cat. No.: VC20833564

Molecular Formula: C20H19N2NaO6

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate - 124391-91-9

Specification

CAS No. 124391-91-9
Molecular Formula C20H19N2NaO6
Molecular Weight 406.4 g/mol
IUPAC Name sodium;4-[[2-ethoxycarbonyl-5-(propanoylamino)phenyl]carbamoyl]benzoate
Standard InChI InChI=1S/C20H20N2O6.Na/c1-3-17(23)21-14-9-10-15(20(27)28-4-2)16(11-14)22-18(24)12-5-7-13(8-6-12)19(25)26;/h5-11H,3-4H2,1-2H3,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1
Standard InChI Key IHDNHCGUVSXZNF-UHFFFAOYSA-M
Isomeric SMILES CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+]
SMILES CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+]
Canonical SMILES CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator